molecular formula C16H22ClN5O3 B1591374 L-Arginine-7-amido-4-methylcoumarin hydrochloride CAS No. 69304-16-1

L-Arginine-7-amido-4-methylcoumarin hydrochloride

Cat. No.: B1591374
CAS No.: 69304-16-1
M. Wt: 367.8 g/mol
InChI Key: PFLMUQNBZRXRHD-YDALLXLXSA-N
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Description

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in scientific researchThe compound is derived from the naturally occurring amino acid L-arginine and features a coumarin moiety, which is responsible for its fluorescent properties .

Mechanism of Action

Target of Action

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The interaction of this compound with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .

Biochemical Pathways

The action of this compound primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .

Pharmacokinetics

The compound is soluble in acetic acid and water , which suggests it may have good bioavailability

Result of Action

The molecular effect of this compound’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of this compound, can influence various cellular processes, including cell growth and repair .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.

Safety and Hazards

It is recommended to avoid contact with skin and eyes and not to breathe dust . It should be kept in a dry place and the container should be kept tightly closed . It should be stored at temperatures below -20°C .

Future Directions

L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine-7-amido-4-methylcoumarin hydrochloride
  • Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
  • Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride
  • 7-Amino-4-methylcoumarin

Uniqueness

L-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for cathepsin H, making it a valuable tool in studying this particular enzyme. Other similar compounds may target different proteases or have varying fluorescent properties .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMUQNBZRXRHD-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585054
Record name N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-16-1
Record name N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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